![molecular formula C25H22N4OS2 B2555744 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-54-4](/img/structure/B2555744.png)

3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

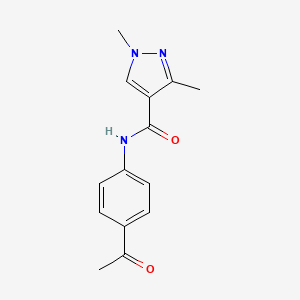

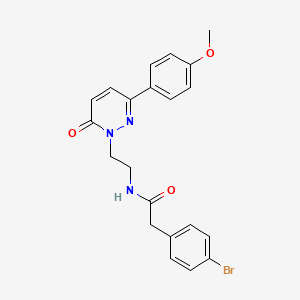

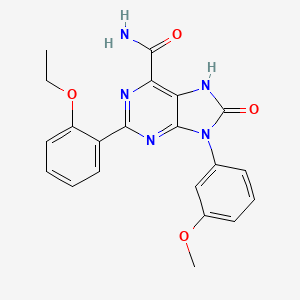

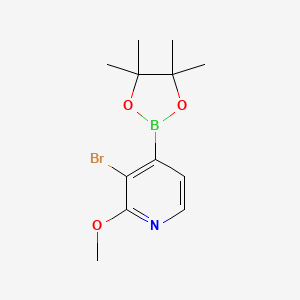

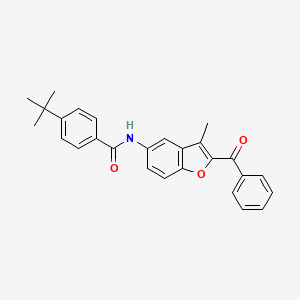

3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H22N4OS2 and its molecular weight is 458.6. The purity is usually 95%.

BenchChem offers high-quality 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

Studies have synthesized derivatives similar to the mentioned compound, exploring their antimicrobial and antioxidant properties. For instance, derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against human pathogenic microorganisms and for their antioxidant activity. These derivatives, particularly those with pyridyl moieties, exhibited significant antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).

Anticancer Properties

Another area of research involves the synthesis of triazole and thiazole derivatives for their potential anticancer properties. Compounds similar to the one mentioned have been synthesized and tested for anticancer activity against various cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Some derivatives have shown activity and selectivity, particularly against melanoma and breast cancer (Ostapiuk et al., 2015).

Corrosion Inhibition

In the field of industrial chemistry, benzimidazole derivatives similar to the mentioned compound have been investigated for their corrosion inhibition efficiency for mild steel in acidic solutions. The studies suggest that these inhibitors offer protection to the metal surface by adsorbing and forming a protective layer, following the Langmuir adsorption isotherm (Yadav et al., 2013).

Antimicrobial Activities of Novel Heterocycles

Research into novel heterocycles incorporating triazolo-thiadiazoles and benzofuran moieties has reported the synthesis of derivatives that exhibit promising antimicrobial activities. These compounds have been compared with standard drugs like Chloramphenicol, showing significant efficacy against both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019).

Synthesis and Characterization of New Heterocycles

There's ongoing research into the synthesis, characterization, and study of new heterocycles, including triazole-thiol and thiazolo[3,2-b][1,2,4]triazole derivatives. These studies aim to explore the chemical properties and potential biological activities of these compounds, contributing to the development of new pharmaceuticals and materials (Sarhan et al., 2008).

Safety And Hazards

As with any chemical compounds, the safety and hazards associated with benzothiazoles and triazoles depend on their specific structures and functional groups. Some benzothiazoles and triazoles have been found to be biologically active and are used in medicinal chemistry, which suggests that they could have pharmacological effects. Therefore, appropriate safety measures should be taken when handling these compounds.

Direcciones Futuras

Given the wide range of biological activities exhibited by benzothiazoles and triazoles, these compounds continue to be of interest in the field of medicinal chemistry. Future research could focus on the design and synthesis of novel benzothiazole and triazole derivatives with improved pharmacological profiles.

Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information would be needed, and experimental studies may need to be conducted.

Propiedades

IUPAC Name |

3-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS2/c30-25-29(21-13-7-8-14-22(21)32-25)17-23-26-27-24(31-18-20-11-5-2-6-12-20)28(23)16-15-19-9-3-1-4-10-19/h1-14H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIBXKRIUWVFNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)

![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555668.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2555671.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)